![molecular formula C14H13FN2O B5775563 N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide](/img/structure/B5775563.png)
N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide
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Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide, also known as DPF-3086, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been found to exhibit potent anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has been shown to inhibit the activation of NF-κB and the expression of its downstream target genes. This leads to a reduction in the production of pro-inflammatory cytokines and the inhibition of inflammatory cell infiltration.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has been found to exhibit potent anti-inflammatory and anti-tumor properties in preclinical studies. It reduces the production of pro-inflammatory cytokines and the expression of adhesion molecules on endothelial cells, leading to a reduction in inflammatory cell infiltration and tissue damage. N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and reduces the expression of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying the mechanisms of inflammation and cancer. However, N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide. One area of research is the development of more water-soluble analogs of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide in other diseases such as neuroinflammation, cardiovascular disease, and diabetes. The mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide need to be further elucidated to fully understand its therapeutic potential. Finally, the efficacy and safety of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide involves a series of chemical reactions that start with the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form 4,6-dimethyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with 2-fluorobenzoic acid in the presence of a base to yield N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor properties in preclinical studies. In vitro studies have shown that N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the expression of adhesion molecules on endothelial cells. In vivo studies have demonstrated that N-(4,6-dimethyl-2-pyridinyl)-2-fluorobenzamide reduces inflammation and tissue damage in animal models of arthritis, colitis, and sepsis.
properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEPWJVGYXWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-2-fluorobenzamide |
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